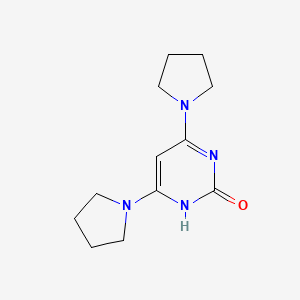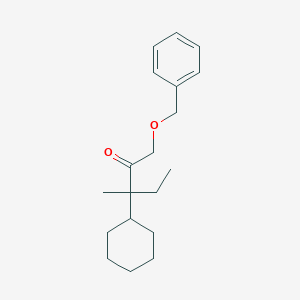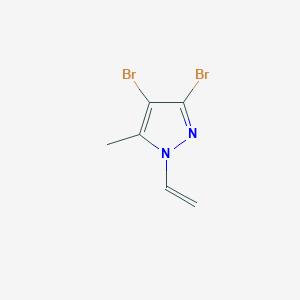
1,2-Diiodo-4-nitro-5-propoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Diiodo-4-nitro-5-propoxybenzene is an organic compound with the molecular formula C9H8I2NO3 It is a derivative of benzene, where two iodine atoms, a nitro group, and a propoxy group are substituted at specific positions on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Diiodo-4-nitro-5-propoxybenzene typically involves the iodination of a nitrobenzene derivative. One common method includes the diazotization of 2,6-diiodo-4-nitroaniline followed by treatment with potassium iodide . The reaction conditions often involve the use of concentrated sulfuric acid and phosphoric acid to facilitate the diazotization process. The mixture is then treated with potassium iodide to introduce the iodine atoms at the desired positions on the benzene ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the hazardous reagents involved.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Diiodo-4-nitro-5-propoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of derivatives with different functional groups replacing the iodine atoms.
Reduction: Formation of 1,2-diamino-4-nitro-5-propoxybenzene.
Oxidation: Formation of 1,2-diiodo-4-nitro-5-propoxybenzaldehyde or 1,2-diiodo-4-nitro-5-propoxybenzoic acid.
Wissenschaftliche Forschungsanwendungen
1,2-Diiodo-4-nitro-5-propoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,2-Diiodo-4-nitro-5-propoxybenzene depends on its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the iodine atoms can facilitate halogen bonding interactions. These interactions can influence the compound’s reactivity and its effects on biological systems. The exact pathways and molecular targets involved would depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Diiodo-4-nitrobenzene: Lacks the propoxy group, making it less hydrophobic.
1,2-Diiodo-4-nitro-5-methoxybenzene: Contains a methoxy group instead of a propoxy group, affecting its solubility and reactivity.
1,2-Diiodo-4-nitro-5-ethoxybenzene: Contains an ethoxy group, which is shorter than the propoxy group, influencing its steric and electronic properties.
Uniqueness
1,2-Diiodo-4-nitro-5-propoxybenzene is unique due to the presence of both iodine atoms and the propoxy group, which confer distinct chemical properties
Eigenschaften
CAS-Nummer |
920504-10-5 |
|---|---|
Molekularformel |
C9H9I2NO3 |
Molekulargewicht |
432.98 g/mol |
IUPAC-Name |
1,2-diiodo-4-nitro-5-propoxybenzene |
InChI |
InChI=1S/C9H9I2NO3/c1-2-3-15-9-5-7(11)6(10)4-8(9)12(13)14/h4-5H,2-3H2,1H3 |
InChI-Schlüssel |
CQXINUDRNCUMJN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=CC(=C(C=C1[N+](=O)[O-])I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-Methylpiperazin-1-yl)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B14188962.png)
![2-[4-(2,4-Dichlorophenoxy)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14188965.png)





![N,N-Di([1,1'-biphenyl]-4-yl)-7-bromophenanthren-2-amine](/img/structure/B14188999.png)
![1-(Prop-2-en-1-yl)-2-[(prop-2-yn-1-yl)oxy]naphthalene](/img/structure/B14189003.png)




![4-[(2,4-Dichlorophenyl)methoxy]-3-hydroxybutanenitrile](/img/structure/B14189027.png)
